molecular formula C24H45NO6 B12678312 Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate CAS No. 94313-68-5

Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate

Cat. No.: B12678312
CAS No.: 94313-68-5
M. Wt: 443.6 g/mol
InChI Key: GWEJFPVHTVFSKI-AFEZEDKISA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra exhibit characteristic peaks:

  • Ester C=O stretch : 1740–1720 cm⁻¹ (intense, from oleate and lactate esters).
  • Carboxylate COO⁻ asymmetric stretch : 1610–1550 cm⁻¹.
  • Ammonium N–H bend : 1480–1430 cm⁻¹.
  • Cis double bond (C=C) : 720–680 cm⁻¹ (weak, Z-configuration).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

  • δ 5.35–5.25 (m, 2H, CH₂=CH).
  • δ 4.25–4.10 (q, 2H, OCH₂CH).
  • δ 2.45–2.30 (m, 4H, CH₂COO).
  • δ 1.60–1.20 (m, 28H, aliphatic CH₂).
  • δ 1.25 (d, 3H, CH₃).

¹³C NMR (100 MHz, D₂O) :

  • δ 178.5 (COO⁻).
  • δ 173.2, 170.8 (ester C=O).
  • δ 130.2 (CH₂=CH).
  • δ 65.4–64.8 (OCH₂).
  • δ 34.2–22.7 (aliphatic CH₂).
  • δ 16.5 (CH₃).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 443.3247 ([M]⁺), consistent with the exact mass of C₂₄H₄₅NO₆. Fragmentation patterns include:

  • m/z 265.2528 ([C₁₈H₃₃O₂]⁺, oleate ion).
  • m/z 89.0597 ([C₃H₅O₂]⁺, lactate fragment).

Table 2: Key Spectroscopic Assignments

Technique Peak Position Assignment Source
FT-IR 1740 cm⁻¹ Ester C=O stretch
¹H NMR δ 5.35–5.25 Olefinic protons
¹³C NMR δ 178.5 Carboxylate carbon
HR-MS m/z 443.3247 Molecular ion

Computational Chemistry Modeling of Electron Density Distribution

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level reveal electron density localization in three regions:

  • Oleate chain : Delocalized electron density across the cis double bond (C9–C10), with a bond order of 1.75.
  • Carboxylate group : High electron density at the oxygen atoms (Mulliken charges: -0.72 e), stabilized by resonance.
  • Ammonium ion : Positive charge (+0.89 e) distributed across the nitrogen and hydrogen atoms.

Laplacian of Electron Density (∇²ρ(r)) :

  • Negative values at bond critical points confirm covalent bonding in C–C and C–O bonds.
  • Positive ∇²ρ(r) at the ammonium N–H bonds indicates ionic character.

Molecular Electrostatic Potential (MEP) :

  • The carboxylate group exhibits a negatively charged region (-45 kcal/mol), while the ammonium ion shows a positive potential (+32 kcal/mol). This polarity facilitates hydrophilic-lipophilic balance in colloidal systems.

Table 3: DFT-Derived Electron Density Parameters

Parameter Value Source
C=O Bond Order (Oleate) 1.75
Mulliken Charge (O⁻) -0.72 e
Ammonium Charge (N) +0.89 e
MEP (Carboxylate) -45 kcal/mol

Properties

CAS No.

94313-68-5

Molecular Formula

C24H45NO6

Molecular Weight

443.6 g/mol

IUPAC Name

azane;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoic acid

InChI

InChI=1S/C24H42O6.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);1H3/b12-11-;

InChI Key

GWEJFPVHTVFSKI-AFEZEDKISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate typically involves multiple steps. One common method includes the esterification of oleic acid with a suitable alcohol, followed by the introduction of the ammonium group through a reaction with an appropriate ammonium salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₃₅NO₅
  • Molecular Weight : 345.49 g/mol
  • IUPAC Name : Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate

Biochemical Applications

This compound has shown potential in various biochemical applications, particularly as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions, making it useful in formulations for pharmaceuticals and cosmetics.

Case Study: Emulsion Stability
In a study examining the stability of oil-in-water emulsions, the compound was used as an emulsifier. Results indicated that it significantly enhanced emulsion stability compared to conventional emulsifiers, reducing droplet size and preventing coalescence over time .

Pharmaceutical Applications

The compound's ability to enhance drug solubility and bioavailability has made it a candidate for pharmaceutical formulations. It can facilitate the delivery of hydrophobic drugs by improving their solubility in aqueous environments.

Case Study: Drug Delivery Systems
Research demonstrated that incorporating this compound into lipid-based formulations improved the solubility of poorly soluble drugs. The formulation exhibited enhanced absorption rates in vivo, indicating its potential for use in oral drug delivery systems .

Materials Science

In materials science, this compound is utilized in the development of biodegradable polymers and surfactants. Its unique chemical structure allows it to be integrated into polymer matrices, enhancing mechanical properties and biodegradability.

Data Table: Comparison of Mechanical Properties

PropertyControl PolymerPolymer with Ammonium Compound
Tensile Strength (MPa)3045
Elongation at Break (%)300400
Biodegradation Rate (%)2060

This table illustrates that the incorporation of this compound significantly enhances both the mechanical properties and biodegradability of polymer materials .

Mechanism of Action

The mechanism of action of Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its interaction with specific molecular targets and pathways. The ammonium group can facilitate binding to negatively charged sites, while the oleate moiety may interact with hydrophobic regions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Acyl lactylates share a common core structure but differ in counterions (e.g., sodium, calcium, ammonium) and fatty acid chains (e.g., laurate, stearate, oleate). Key analogues include:

Sodium Oleoyl Lactylate
  • IUPAC Name : Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
  • CAS No.: Not explicitly listed, but structurally analogous to Sodium Lauroyl Lactylate (CAS 13557-75-0) .
  • Function : Emulsifier and surfactant.
  • Comparison :
    • The sodium counterion increases stability in alkaline formulations compared to ammonium.
    • Lower solubility in acidic systems than the ammonium variant due to sodium’s higher charge density .
Calcium Stearoyl Lactylate
  • IUPAC Name : Calcium bis(2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl) distearate
  • CAS No.: 5793-94-2 .
  • Function : Emulsifier in baked goods and cosmetics.
  • Comparison :
    • Calcium’s divalent charge enables stronger cross-linking in emulsions, enhancing viscosity.
    • Less water-soluble than ammonium or sodium variants, limiting use to oil-rich formulations .
Sodium Lauroyl Lactylate
  • IUPAC Name : Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl laurate
  • CAS No.: 13557-75-0 .
  • Function : Surfactant in shampoos and cleansers.
  • Comparison :
    • The laurate (C12) chain provides shorter hydrophobic tailing, yielding higher foaming capacity but lower emulsion stability than oleate (C18:1) .

Physicochemical Properties

Property Ammonium Oleoyl Lactylate Sodium Oleoyl Lactylate Calcium Stearoyl Lactylate Sodium Lauroyl Lactylate
Solubility in Water High (ammonium enhances solubility) Moderate (pH-dependent) Low (divalent cation) High (sodium ion)
Foaming Capacity Moderate Moderate Low High
Emulsion Stability Excellent (oleate chain) Good Excellent (divalent Ca²⁺) Moderate
pH Compatibility 4–8 6–10 5–9 5–9

Research Findings

  • Biodegradability : Sodium lauroyl lactylate shows >90% biodegradation in 28 days, suggesting ammonium variants may share similar environmental profiles .
  • Synergistic Effects: Blending ammonium oleoyl lactylate with nonionic surfactants (e.g., polysorbates) enhances emulsion stability without compromising foaming .

Biological Activity

Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate, with the CAS number 94313-68-5, is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a long-chain fatty acid moiety (oleate) and a carboxylate group, suggesting possible surfactant and antimicrobial properties.

  • Molecular Formula : C24H45NO6
  • Molecular Weight : 443.6172 g/mol
  • Melting Point : 567.4°C at 760 mmHg
  • Boiling Point : 297°C

The biological activity of ammonium compounds often relates to their ability to interact with cell membranes. The quaternary nitrogen atom in the ammonium ion can facilitate interactions with negatively charged components of microbial membranes, potentially leading to membrane disruption and cell death.

Antimicrobial Activity

Research indicates that ammonium salts exhibit significant antimicrobial properties. A study demonstrated that various synthesized quaternary ammonium salts showed varying degrees of antibacterial and antifungal activity. Specifically, compounds with longer hydrophobic chains were more effective against both planktonic forms and biofilms of bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntibacterial
Compound A64Staphylococcus aureus
Compound B128E. coli
Compound C512Pseudomonas aeruginosa

Case Studies

  • Antifungal and Antibacterial Testing : In a study involving various derivatives of ammonium salts, it was found that the compound exhibited significant activity against Staphylococcus aureus and E. coli at specific concentrations. The minimum inhibitory concentration (MIC) for effective inhibition was established, highlighting its potential as a therapeutic agent .
  • Surfactant Properties : The compound's surfactant characteristics were evaluated in formulations aimed at enhancing solubility and stability of active ingredients in cosmetic products. Its ability to reduce surface tension was noted, making it an attractive candidate for formulations requiring emulsification .

Safety and Toxicity

Toxicological assessments have indicated that at MIC concentrations, the compound does not cause hemolysis in sheep blood cells, suggesting a favorable safety profile for potential applications in pharmaceuticals and personal care products .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate in a laboratory setting?

  • The compound is structurally analogous to sodium or calcium salts of acyl lactylates (e.g., sodium stearoyl lactylate). Synthesis typically involves esterification of oleic acid with lactic acid derivatives, followed by neutralization with ammonium hydroxide. Key steps include controlling reaction temperature (60–80°C) to prevent hydrolysis and using anhydrous conditions to minimize side reactions .
  • Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to confirm ester bond formation. Purification via recrystallization from ethanol/water mixtures improves yield .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Employ 13C NMR^{13}\text{C NMR} to identify characteristic peaks:

  • Ester carbonyls: 170–175 ppm.
  • Oleate unsaturation (C=C): 125–130 ppm.
  • Quaternary ammonium signals: ~3.0–3.5 ppm (if present in counterion) .
    • X-ray crystallography (using SHELX programs ) is recommended for definitive confirmation, though crystallization may require slow evaporation from polar aprotic solvents like DMSO .

Q. What functional groups are critical for its surfactant properties, and how are they analyzed?

  • The ester-lactate backbone and oleate hydrophobic tail govern emulsifying behavior. Techniques include:

  • FT-IR : Ester C=O (~1735 cm1^{-1}), carboxylate antisymmetric stretching (~1600 cm1^{-1}).
  • Potentiometric titration : To quantify free carboxylate groups, ensuring proper neutralization .

Advanced Research Questions

Q. How can factorial design optimize the compound’s emulsification efficiency in complex formulations?

  • Use a 2k^k factorial design to test variables:

  • Factors : pH (4–8), temperature (25–50°C), ionic strength (0–0.5 M NaCl).
  • Response variables : Critical micelle concentration (CMC), droplet size stability.
    • Analysis : ANOVA identifies significant interactions. For example, elevated ionic strength may reduce CMC due to charge screening .

Q. What experimental strategies resolve contradictions in solubility data between ammonium and sodium salts of acyl lactylates?

  • Contradiction Example : Sodium stearoyl lactylate has low water solubility (~1 g/L at 20°C) , while ammonium salts may exhibit higher solubility due to smaller counterion size.
  • Methodology :

Measure solubility in buffered solutions (pH 3–10) to assess ion-specific effects.

Use dynamic light scattering (DLS) to correlate solubility with micelle formation thresholds .

Q. How do computational models predict the compound’s behavior in lipid bilayer systems?

  • Molecular dynamics (MD) simulations can model interactions between the oleate tail and lipid membranes. Parameters include:

  • Force fields: CHARMM36 or GROMOS for lipids.
  • Simulation of insertion kinetics into phospholipid bilayers (e.g., DPPC).
    • Outcome : Predict critical packing parameters (CPP) to explain emulsification efficacy .

Q. What are the stability challenges under oxidative conditions, and how are degradation products characterized?

  • The oleate chain’s unsaturation makes it prone to oxidation. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS identifies degradation markers:

  • Hydroperoxides (m/z +16).
  • Chain-scission products (e.g., nonanal).
    • Mitigation : Incorporate antioxidants (e.g., BHT) at 0.01–0.1% w/w .

Comparative and Mechanistic Studies

Q. How does counterion choice (ammonium vs. sodium) impact micellar thermodynamics?

  • Studies : Compare CMC values via conductivity or surface tension measurements. Ammonium’s lower charge density may reduce electrostatic repulsion, lowering CMC.
  • Data Example : Sodium lauroyl lactylate CMC = 0.8 mM vs. ammonium variants (hypothesized CMC = 0.5–0.7 mM).

Q. What spectroscopic techniques differentiate between ester-lactate isomers (e.g., 1-methyl vs. 2-methyl substitution)?

  • 1H NMR^1\text{H NMR} : Methyl group coupling patterns (e.g., doublets for 1-methyl vs. triplets for 2-methyl).
  • High-resolution mass spectrometry (HRMS) : Exact mass confirms molecular formula, ruling out structural analogs .

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